molecular formula C8H8O2S B159533 3-Thiophen-3-yl-acrylic acid methyl ester CAS No. 135835-43-7

3-Thiophen-3-yl-acrylic acid methyl ester

Cat. No.: B159533
CAS No.: 135835-43-7
M. Wt: 168.21 g/mol
InChI Key: ZBUKIESAKFXOHF-NSCUHMNNSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Thiophen-3-yl-acrylic acid methyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Scientific Research Applications

3-Thiophen-3-yl-acrylic acid methyl ester has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    3-Thiopheneacrylic Acid: Similar in structure but lacks the methyl ester group.

    Methyl 3-(thiophen-2-yl)acrylate: Similar but with the thiophene ring attached at a different position.

    3-(3-Thienyl)acrylic acid: Similar but without the esterification

Uniqueness

3-Thiophen-3-yl-acrylic acid methyl ester is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it a valuable intermediate in various synthetic processes .

Biological Activity

3-Thiophen-3-yl-acrylic acid methyl ester (TAME) is an organic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its synthesis, biological effects, and applications based on diverse research findings.

Chemical Structure and Properties

TAME is characterized by a thiophene ring attached to an acrylic acid methyl ester group. The thiophene moiety contributes to its aromatic stability and reactivity, while the methyl ester enhances its solubility in organic solvents. This combination of features makes TAME a valuable intermediate in organic synthesis and a candidate for biological studies.

Antimicrobial Properties

Research indicates that TAME exhibits significant antimicrobial activity. A study found that compounds related to TAME inhibited the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) for S. aureus was reported at 128 µg/mL, while C. albicans showed susceptibility at concentrations as low as 64 µg/mL . This suggests that TAME and its derivatives could serve as potential agents in combating microbial infections.

Anticancer Activity

TAME has also been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. The compound's mechanism of action appears to involve interaction with cellular receptors or enzymes, leading to altered cellular responses .

The biological activity of TAME is largely attributed to its ability to interact with various molecular targets within cells. The thiophene ring can participate in π-π interactions and hydrogen bonding, which may enhance binding affinity to proteins involved in disease processes. Additionally, TAME's structure allows it to undergo chemical transformations that can yield biologically active derivatives.

Case Studies

  • Antimicrobial Efficacy : A case study involving the synthesis of related thiophene derivatives highlighted the antimicrobial efficacy of TAME against Escherichia coli and Candida albicans. The study confirmed that modifications to the thiophene structure could enhance antimicrobial potency .
  • Cancer Cell Studies : Another investigation focused on TAME's effects on human breast cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. This effect was linked to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a possible mechanism for its anticancer activity.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
3-Thiopheneacrylic AcidLacks methyl esterModerate antimicrobial
Methyl 3-(thiophen-2-yl)acrylateDifferent positionLimited biological studies
3-(3-Thienyl)acrylic acidNo esterificationMinimal activity reported

Future Directions

The promising biological activities of TAME suggest several avenues for future research:

  • Pharmacological Development : Further studies are needed to optimize TAME's structure for enhanced bioactivity and reduced toxicity.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial and anticancer effects will provide insights into its potential therapeutic applications.
  • Formulation Research : Exploring different formulations could improve the bioavailability and efficacy of TAME in clinical settings.

Properties

IUPAC Name

methyl (E)-3-thiophen-3-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-10-8(9)3-2-7-4-5-11-6-7/h2-6H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUKIESAKFXOHF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does poly(3-thiophen-3-yl-acrylic acid methyl ester) compare to other anticorrosive additives in marine epoxy paints?

A: The research [] compared the anticorrosive properties of poly(this compound) to zinc phosphate (Zn3(PO4)2) and polyaniline (PAni) when incorporated into a marine epoxy primer. While all three additives provided some level of corrosion protection, polyaniline demonstrated superior performance compared to both the polythiophene derivative and zinc phosphate. The study attributes this difference to the higher electroactivity of polyaniline, suggesting that the ability to store charge plays a significant role in corrosion inhibition by organic additives.

Q2: Why is poly(this compound) considered as an anticorrosive additive for marine epoxy paints?

A: Poly(this compound) belongs to the class of conducting polymers (CPs) []. These materials possess inherent redox properties, enabling them to interact with metal surfaces and potentially create a protective barrier against corrosive agents. This specific polythiophene derivative incorporates carboxylate side groups, which can enhance its solubility and compatibility with the epoxy matrix. These characteristics make it a promising candidate for investigation as an anticorrosive additive in marine coatings.

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